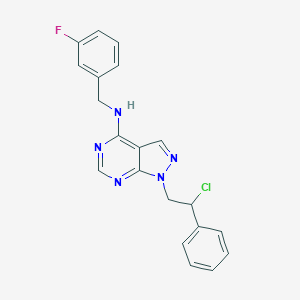
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and chlorobenzyloxycarbonyl (Cbz) protecting groups, which are crucial for its role in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid typically involves the protection of the amino groups of D-2,3-diaminopropionic acid. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The Cbz group is introduced using 2-chlorobenzyl chloroformate under basic conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF, and removal of the Cbz group using hydrogenation or acidolysis.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU, HATU, or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation with palladium on carbon or TFA for Cbz removal.
Coupling: HBTU, HATU, or DIC in DMF or DCM with a base like DIPEA or NMM.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further peptide chain elongation.
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development purposes.
Mechanism of Action
The compound functions by protecting the amino groups of D-2,3-diaminopropionic acid during peptide synthesis. The Fmoc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the stepwise elongation of the peptide chain, ensuring the correct sequence and structure of the final peptide product.
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-(2-chlorobenzyloxycarbonyl)-L-ornithine
- N-(9-Fluorenylmethyloxycarbonyl)-N’-(2-chlorobenzyloxycarbonyl)-L-lysine
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(2-chloro-benzyloxycarbonyl)-D-2,3-diaminopropionic acid is unique due to its specific protecting groups and the D-configuration of the 2,3-diaminopropionic acid. This configuration can influence the stereochemistry of the resulting peptides, making it valuable for the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5/c21-18(15-6-2-1-3-7-15)12-27-20-17(11-26-27)19(24-13-25-20)23-10-14-5-4-8-16(22)9-14/h1-9,11,13,18H,10,12H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXNZQRVWDXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
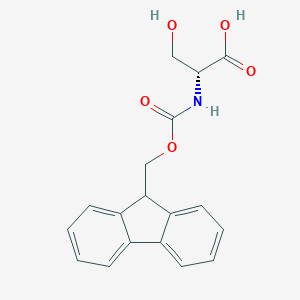
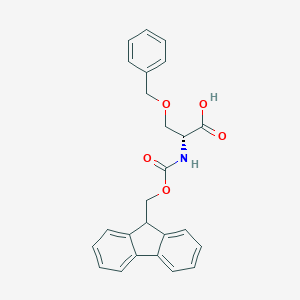
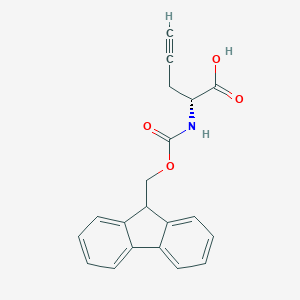
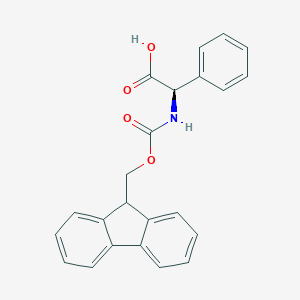
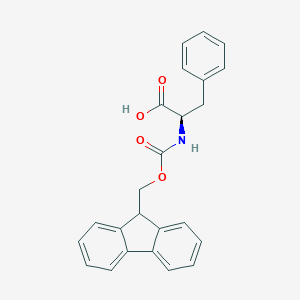
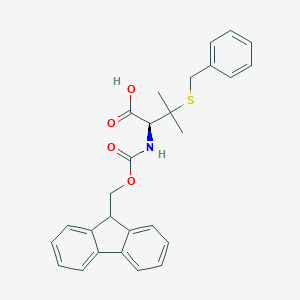
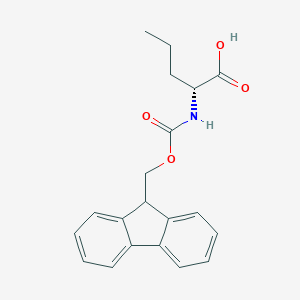

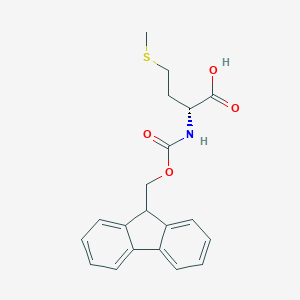
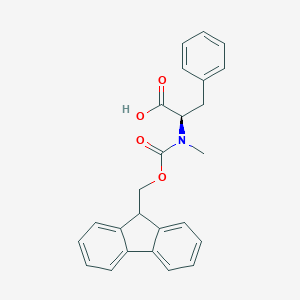
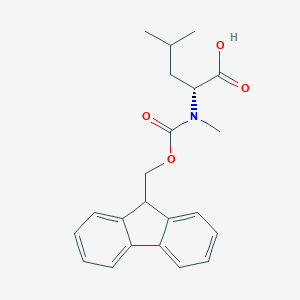
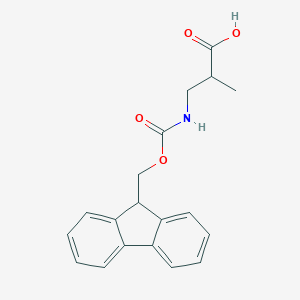
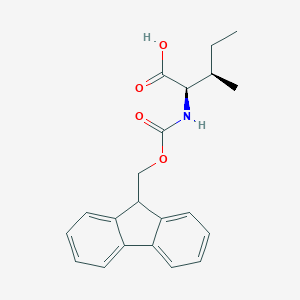
![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
